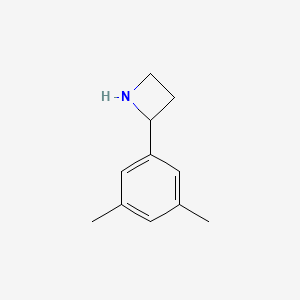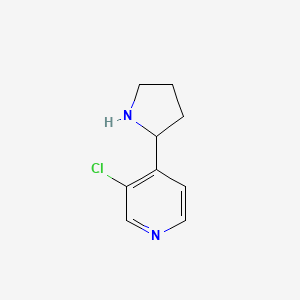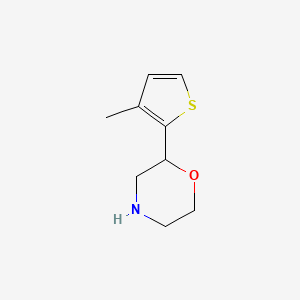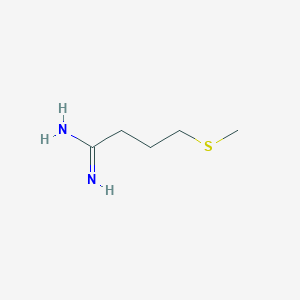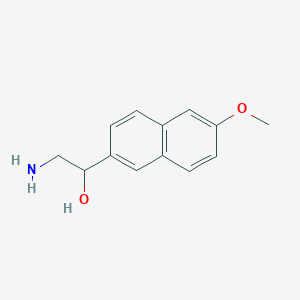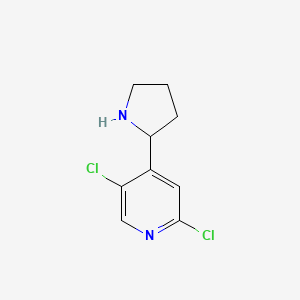
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring replaces one of the chlorine atoms on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Coupling Reactions: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The specific mechanism of action for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
4-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Pyrrolidine-2,5-diones: These compounds have different ring structures and properties.
Uniqueness
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these features makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2,5-dichloro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
Clé InChI |
AUSBXULDROGBOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



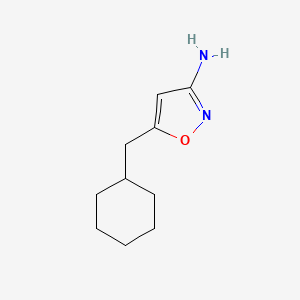

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)

